![molecular formula C23H17ClN4O3 B11482303 1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-6-(furan-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11482303.png)
1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-6-(furan-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a furan ring
Preparation Methods
The synthesis of 1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrazolopyrimidine core. Common reagents used in these reactions include chlorophenyl derivatives, ethoxyphenyl derivatives, and furan derivatives. The reaction conditions may vary, but they often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways in cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can be compared with other pyrazolopyrimidine derivatives, such as:
1-(4-CHLOROPHENYL)-4,4-DIMETHYL-2-(1H-1,2,4-TRIAZOL-1-YL)PENTAN-3-ONE: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
1-(2-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)UREA: Another related compound with a urea group instead of the pyrazolopyrimidine core.
The uniqueness of 1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H17ClN4O3 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-6-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H17ClN4O3/c1-2-30-16-11-9-15(10-12-16)27-22(20-8-5-13-31-20)26-21-17(23(27)29)14-25-28(21)19-7-4-3-6-18(19)24/h3-14H,2H2,1H3 |
InChI Key |
JZNOOPWDTXBGTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4Cl)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-amino-1-ethyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11482223.png)
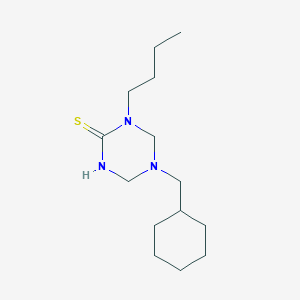
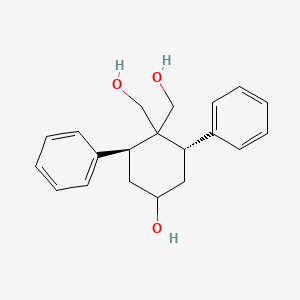
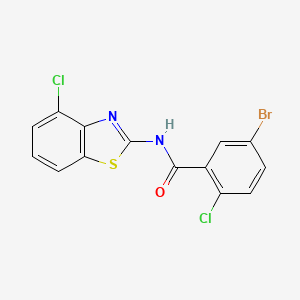
![(3Z)-3-{(2Z)-[4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11482250.png)
![2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11482254.png)
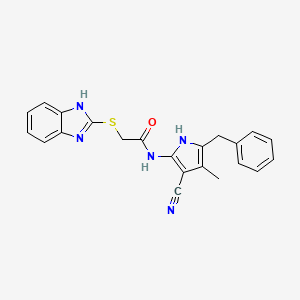
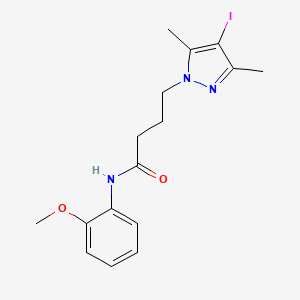
![5-Oxo-3-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11482278.png)
![Methyl 4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzoate](/img/structure/B11482288.png)

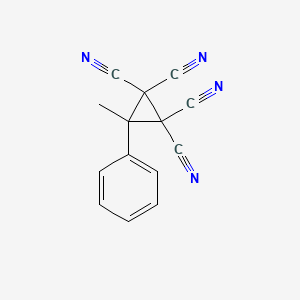
![4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11482308.png)
![2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11482310.png)
